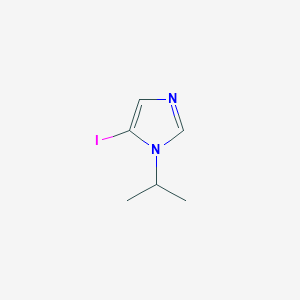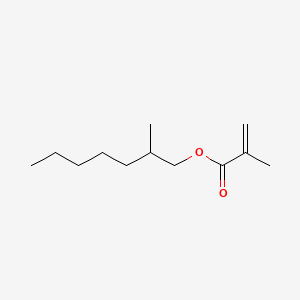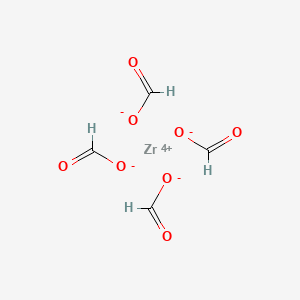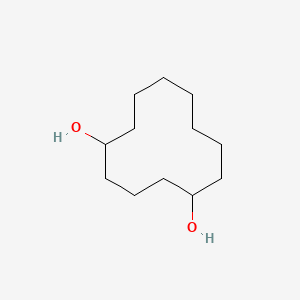![molecular formula C9H12AsClN2O2 B12641272 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride CAS No. 5332-32-1](/img/structure/B12641272.png)
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(4-arsorosophényl)méthylamino]acétamide ; chlorhydrate est un composé chimique de formule moléculaire C9H13AsClN2O2 et de masse molaire de 291,586 g/mol . Ce composé est connu pour sa structure unique, qui comprend un atome d'arsenic, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse du 2-[(4-arsorosophényl)méthylamino]acétamide ; chlorhydrate implique généralement la réaction de la 4-arsorosophénylméthylamine avec l'acétamide en présence d'acide chlorhydrique. Les conditions de réaction incluent souvent des températures contrôlées et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée . Les méthodes de production industrielles peuvent impliquer des réacteurs à grande échelle et des procédés en flux continu pour maximiser le rendement et l'efficacité.
Analyse Des Réactions Chimiques
Le 2-[(4-arsorosophényl)méthylamino]acétamide ; chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former différents produits contenant de l'arsenic.
Réduction : Les réactions de réduction peuvent le convertir en composés d'arsenic plus simples.
Substitution : Il peut subir des réactions de substitution où l'arsenic ou les groupes amino sont remplacés par d'autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le 2-[(4-arsorosophényl)méthylamino]acétamide ; chlorhydrate a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif dans la synthèse d'autres composés contenant de l'arsenic.
Biologie : Les chercheurs étudient ses effets sur les systèmes biologiques, en particulier ses interactions avec les protéines et les enzymes.
Mécanisme d'action
Le mécanisme d'action du 2-[(4-arsorosophényl)méthylamino]acétamide ; chlorhydrate implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. L'atome d'arsenic dans sa structure peut former des liaisons avec des acides aminés contenant du soufre dans les protéines, ce qui conduit à l'inhibition ou à la modification de leur activité. Cette interaction peut affecter diverses voies biochimiques, ce qui en fait un outil précieux pour étudier les effets biologiques de l'arsenic .
Applications De Recherche Scientifique
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other arsenic-containing compounds.
Biology: Researchers study its effects on biological systems, particularly its interactions with proteins and enzymes.
Mécanisme D'action
The mechanism of action of 2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom in its structure can form bonds with sulfur-containing amino acids in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying arsenic’s biological effects .
Comparaison Avec Des Composés Similaires
Des composés similaires au 2-[(4-arsorosophényl)méthylamino]acétamide ; chlorhydrate comprennent d'autres amides et acétamides contenant de l'arsenic. Par exemple :
2-[(4-arsorosophényl)méthylamino]acétamide : Il n'a pas le groupe chlorhydrate mais présente des propriétés chimiques similaires.
N-(4-arsorosophényl)acétamide : Un autre amide contenant de l'arsenic avec des motifs de substitution différents.
4-arsorosophénylméthylamine : Le précurseur du composé en question, avec une structure et une réactivité plus simples. Le caractère unique du 2-[(4-arsorosophényl)méthylamino]acétamide ; chlorhydrate réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
5332-32-1 |
|---|---|
Formule moléculaire |
C9H12AsClN2O2 |
Poids moléculaire |
290.58 g/mol |
Nom IUPAC |
2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride |
InChI |
InChI=1S/C9H11AsN2O2.ClH/c11-9(13)6-12-5-7-1-3-8(10-14)4-2-7;/h1-4,12H,5-6H2,(H2,11,13);1H |
Clé InChI |
KFDBKLSDGIPCLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCC(=O)N)[As]=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)


![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)

![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)
![4-(4-Chloro-3-fluorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B12641228.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)

![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)

![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
